4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of these esters .Molecular Structure Analysis
The molecular structure of 4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique and allows for its various applications. The structure of similar compounds, such as quinoline-2,4-diones, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Scientific Research Applications
NF-κB Inhibition
4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide: has been investigated as an inhibitor of nuclear factor-κB (NF-κB). NF-κB is a transcription factor that regulates the expression of proteins involved in immunity and inflammation. By inhibiting NF-κB, this compound may have therapeutic potential for diseases such as cancers and chronic inflammatory conditions .
Structural Biology
Researchers analyze the three-dimensional structure of 4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide using techniques like X-ray crystallography or NMR spectroscopy. This information aids in rational drug design and optimization.
properties
IUPAC Name |
4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-4-5-14-29-21-10-8-18(9-11-21)23(27)25-13-12-20-15-19-7-6-16(2)17(3)22(19)26-24(20)28/h6-11,15H,4-5,12-14H2,1-3H3,(H,25,27)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIUYMRRKQLYRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
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